molecular formula C18H18N4O2 B2778981 3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097917-12-7

3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No. B2778981
CAS RN: 2097917-12-7
M. Wt: 322.368
InChI Key: CGWRACVFJQEQTN-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPPEB, and it is a potent and selective antagonist of the dopamine D3 receptor.

Scientific Research Applications

Synthesis and Chemical Properties

3-Methoxy-N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide, due to its complex structure, is involved in various synthesis and chemical property studies. For instance, Bobeldijk et al. (1990) outlined a simple and high-yield synthesis method for related compounds, highlighting the potential for efficient production of similar complex molecules (Bobeldijk et al., 1990). Similarly, studies on the synthesis and thermal reaction of related diacylvinylaminides for the formation of pyrazolo[1,5-a]pyridines provide insights into the thermal stability and reactivity of benzamide derivatives, suggesting avenues for creating novel compounds with potential biological activity (Tamura et al., 1973).

Biological Activities

Significant research has been dedicated to exploring the biological activities of benzamide derivatives. One study by Park et al. (2014) identified a novel glucokinase activator for treating type 2 diabetes, demonstrating the therapeutic potential of benzamide derivatives in glucose regulation (Park et al., 2014). Another study focused on the synthesis and evaluation of benzamide-based 5-aminopyrazoles for antiavian influenza virus activity, further illustrating the diverse biological applications of these compounds (Hebishy et al., 2020).

Pharmacological Potential

The pharmacological potential of benzamide derivatives is highlighted in the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives. Mohan et al. (2021) demonstrated moderate to good anticancer activity against various human cancer cell lines, suggesting the potential utility of these compounds in cancer therapy (Mohan et al., 2021).

properties

IUPAC Name

3-methoxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-4-2-3-15(11-17)18(23)20-9-10-22-13-16(12-21-22)14-5-7-19-8-6-14/h2-8,11-13H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRACVFJQEQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

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